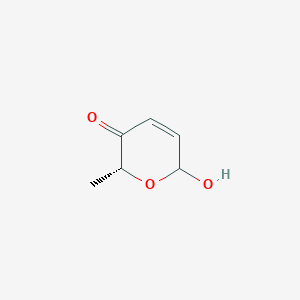
3-Aminomethylen-5-aminooxindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminomethylen-5-aminooxindole is a versatile compound that belongs to the class of 3-substituted-3-aminooxindoles. These compounds are known for their presence in various natural products and biologically active molecules. The unique structure of this compound makes it an important scaffold in medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethylen-5-aminooxindole typically involves the catalytic addition of nucleophiles to isatin imines. This process can be catalyzed by both metal catalysts and organocatalysts. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Aminomethylen-5-aminooxindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino alcohols.
Substitution: N-alkylated or N-acylated oxindoles.
Wissenschaftliche Forschungsanwendungen
3-Aminomethylen-5-aminooxindole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a probe in biochemical assays to study enzyme activity.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Wirkmechanismus
The mechanism of action of 3-Aminomethylen-5-aminooxindole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to the disruption of cellular pathways involved in disease progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-oxindole: Shares a similar core structure but differs in the substitution pattern.
3-Substituted-3-aminooxindoles: A broader class of compounds with various substituents at the 3-position.
Uniqueness
3-Aminomethylen-5-aminooxindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and development .
Eigenschaften
CAS-Nummer |
159212-54-1 |
|---|---|
Molekularformel |
C9H9N3O |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
5-amino-3-methanimidoyl-1H-indol-2-ol |
InChI |
InChI=1S/C9H9N3O/c10-4-7-6-3-5(11)1-2-8(6)12-9(7)13/h1-4,10,12-13H,11H2 |
InChI-Schlüssel |
CSLZHLXPJAEHRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C(=C(N2)O)C=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



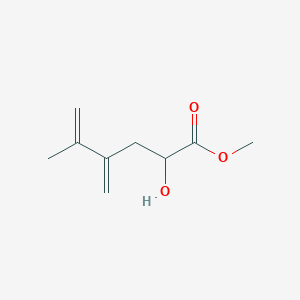
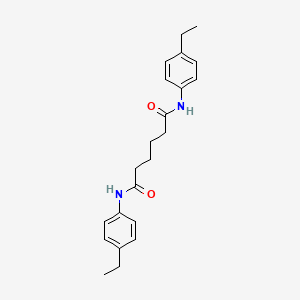
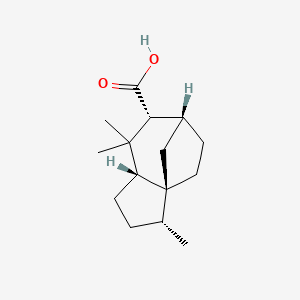
![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
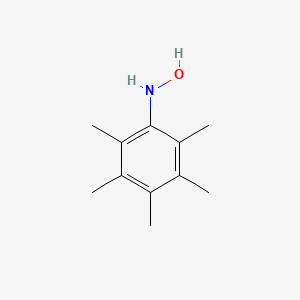
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
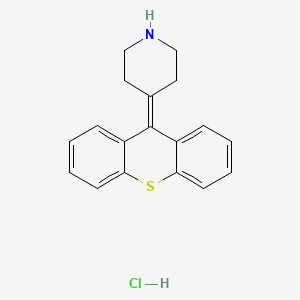
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)


